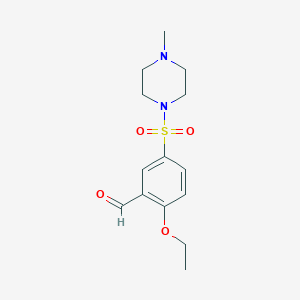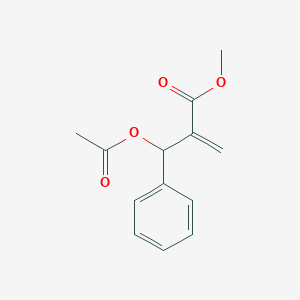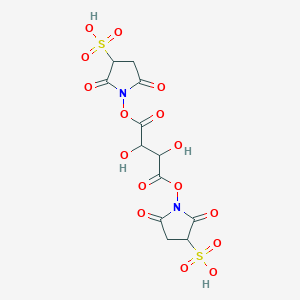
Bis(sulfosuccinimidyl)tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of bis(sulfosuccinimidyl) compounds, such as bis(sulfo-N-succinimidyl) doxyl-2-spiro-5'-azelate, involves creating bifunctional spin-labeling reagents. These compounds are designed to span longer distances between reactive groups on a protein, without introducing significant local flexibility, even when bound to sites that can be spanned by shorter reagents (Anjaneyulu et al., 1989).
Molecular Structure Analysis
The molecular structure of bis(sulfosuccinimidyl) compounds is engineered to provide a tight motional coupling of the spin labels to the surface of a target protein. The structural integrity is maintained even in longer backbone compounds, facilitating their binding without significant local flexibility or deviation from intended target sites (Anjaneyulu et al., 1989).
Chemical Reactions and Properties
Bis(sulfosuccinimidyl) compounds react with anion-exchange channels of intact human erythrocytes, demonstrating their ability to selectively label proteins. The reactions are efficient at physiological pH, highlighting the compounds' suitability for biological applications. The cross-linking efficiency is influenced by the length of the reagent's backbone and its ability to span the distance between reactive sites on target proteins (Staros, 1982).
Physical Properties Analysis
The physical properties of bis(sulfosuccinimidyl) compounds, such as solubility and reactivity, are tailored for specific applications in biochemistry and molecular biology. Their design ensures that they are membrane impermeant, making them suitable for cross-linking membrane proteins without permeating the cell membrane (Staros, 1982).
Chemical Properties Analysis
Bis(sulfosuccinimidyl) compounds are characterized by their ability to form stable covalent bonds between amino groups, facilitating the cross-linking of proteins. This property is essential for their use in studying protein interactions, structure, and function. The compounds' chemical stability and reactivity are critical for their effectiveness in these applications (Anjaneyulu et al., 1989).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[4-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-2,3-dihydroxy-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O16S2/c15-5-1-3(31(23,24)25)9(19)13(5)29-11(21)7(17)8(18)12(22)30-14-6(16)2-4(10(14)20)32(26,27)28/h3-4,7-8,17-18H,1-2H2,(H,23,24,25)(H,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQBUTMELIQJNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)O)O)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O16S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922748 |
Source


|
| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(sulfosuccinimidyl)tartrate | |
CAS RN |
118674-04-7 |
Source


|
| Record name | Bis(sulfosuccinimidyl)tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118674047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[(2,3-Dihydroxy-1,4-dioxobutane-1,4-diyl)bis(oxy)]bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50922748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


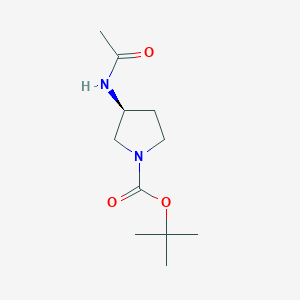
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
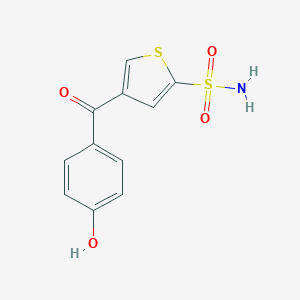
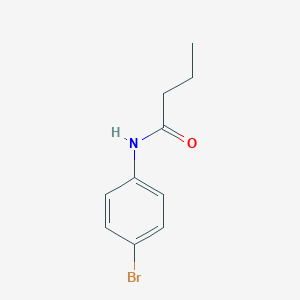
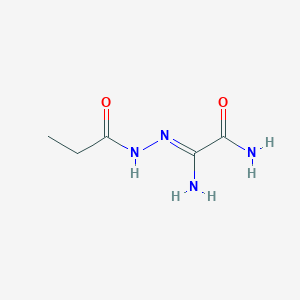

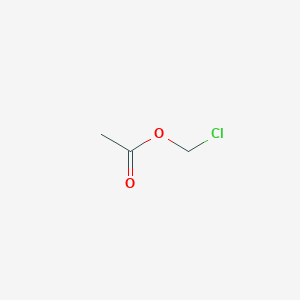
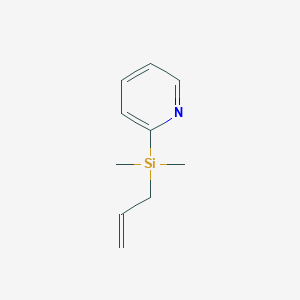
![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)

